(2-Bromo-5-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone
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Description
(2-Bromo-5-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18BrNO2 and its molecular weight is 360.251. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and antioxidant properties of various derivatives, including those involving bromination and demethylation processes, have been investigated. These compounds exhibit effective antioxidant power, indicating their potential utility in combating oxidative stress (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
- Crystal structure determination has provided insights into the molecular arrangement and potential reactivity of specific derivatives. This information is crucial for understanding how these compounds interact at the molecular level (Kuang Xin-mou, 2009).
Biological Activities and Applications
- Antioxidant properties of derivatives have been a significant focus, with studies demonstrating the ability of these compounds to scavenge free radicals, thereby suggesting their application in preventing oxidative damage (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
- The antibacterial and antifungal activities of bromophenols derived from marine algae have been explored, identifying compounds with moderate to potent activities against various bacterial strains. This suggests potential applications in developing new antimicrobial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
- Inhibitory effects on carbonic anhydrase have been studied for novel bromophenol derivatives. These effects are important for understanding the therapeutic potential of these compounds in treating conditions like glaucoma, epilepsy, and osteoporosis (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(3-phenylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-22-15-7-8-17(19)16(11-15)18(21)20-10-9-14(12-20)13-5-3-2-4-6-13/h2-8,11,14H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPJBYILSKQCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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